[(4-Bromo-3-methylbutoxy)methyl]benzene
Description
Structure
3D Structure
Properties
CAS No. |
87974-13-8 |
|---|---|
Molecular Formula |
C12H17BrO |
Molecular Weight |
257.17 g/mol |
IUPAC Name |
(4-bromo-3-methylbutoxy)methylbenzene |
InChI |
InChI=1S/C12H17BrO/c1-11(9-13)7-8-14-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
InChI Key |
JBUXPZQPAZDINP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOCC1=CC=CC=C1)CBr |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 4 Bromo 3 Methylbutoxy Methyl Benzene
Reactivity of the Benzylic Ether Moiety
The benzylic ether portion of the molecule, where a benzene (B151609) ring is attached to an ether oxygen via a methylene (B1212753) (-CH₂-) bridge, is a site of significant reactivity. This reactivity is largely attributed to the proximity of the aromatic ring, which can stabilize reactive intermediates through resonance.
Cleavage Mechanisms of Benzylic Ethers
The carbon-oxygen bond of the benzylic ether is susceptible to cleavage through several pathways, including hydrogenolysis, acid-catalyzed cleavage, and oxidation.
Hydrogenolysis: This is a common method for cleaving benzyl (B1604629) ethers. It typically involves catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). organic-chemistry.orgchemicalforums.com The reaction results in the formation of toluene (B28343) and the corresponding alcohol. The process is generally clean and efficient. chemicalforums.com
Acid-Catalyzed Cleavage: Strong acids can protonate the ether oxygen, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack. This method, however, is often limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org
Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon, leading to cleavage of the ether and formation of a carboxylic acid, provided there is at least one hydrogen on the benzylic carbon. chemistrysteps.com Other reagents, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), can be used for oxidative cleavage under milder conditions, particularly for substituted benzyl ethers like p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov
Role of the Benzylic Carbon in Substitution and Elimination Reactions
The benzylic carbon is particularly reactive due to the ability of the adjacent benzene ring to stabilize carbocations, radicals, or anions formed at this position through resonance. chemistrysteps.comchemistry.coach This stabilization lowers the activation energy for reactions involving the formation of these intermediates.
Substitution Reactions: Benzylic halides and related compounds are highly susceptible to nucleophilic substitution. Primary benzylic systems can readily undergo Sₙ2 reactions due to low steric hindrance. chemistry.coachucalgary.ca However, they can also undergo Sₙ1 reactions because the resulting primary benzylic carbocation is significantly stabilized by resonance, delocalizing the positive charge into the aromatic ring. chemistrysteps.comchemistry.coach The specific pathway (Sₙ1 or Sₙ2) depends on the reaction conditions, such as the nucleophile, solvent, and leaving group. chemistry.coach
Elimination Reactions: Elimination reactions (E1 and E2) can also occur at the benzylic position, competing with substitution. The resonance stabilization of the developing double bond in the transition state of an E1 reaction, which is conjugated with the aromatic ring, makes this pathway favorable. chemistry.coach Strong, bulky bases tend to favor E2 elimination.
Reactivity of the Primary Alkyl Bromide Group
The other key reactive site in the molecule is the primary alkyl bromide (-CH₂Br). The carbon-bromine bond is polar, with the carbon atom being electrophilic, making it a target for nucleophiles.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 Pathways)
Primary alkyl halides predominantly react via the Sₙ2 mechanism. quora.comstackexchange.comquora.com The Sₙ1 pathway is highly unfavorable because it would require the formation of a highly unstable primary carbocation. masterorganicchemistry.comyoutube.com
Sₙ2 Pathway: This is a bimolecular, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.orgchemicalnote.com The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile. youtube.com The lack of steric hindrance around the primary carbon in [(4-Bromo-3-methylbutoxy)methyl]benzene makes it an excellent candidate for Sₙ2 reactions. quora.comquora.com
Sₙ1 Pathway: This is a unimolecular, two-step process involving the formation of a carbocation intermediate. This pathway is generally not observed for primary alkyl halides due to the instability of the primary carbocation. masterorganicchemistry.com It is more common for tertiary and secondary alkyl halides, as well as resonance-stabilized systems like benzylic halides. chemistry.coachmasterorganicchemistry.com
| Factor | Sₙ1 Pathway | Sₙ2 Pathway |
|---|---|---|
| Substrate Structure | Favored by 3°, 2°, and resonance-stabilized (e.g., benzylic) halides. Unfavorable for 1° halides. | Favored by methyl and 1° halides; progressively slower for 2° and 3° halides due to steric hindrance. quora.com |
| Mechanism | Two steps, involves a carbocation intermediate. chemicalnote.com | One step (concerted). libretexts.org |
| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] youtube.com |
| Stereochemistry | Racemization (mixture of inversion and retention). chemicalnote.com | Inversion of configuration (Walden inversion). libretexts.orgualberta.ca |
| Nucleophile | Weak nucleophiles are effective. Strength and concentration have little effect on the rate. lumenlearning.com | Requires strong nucleophiles. Rate is sensitive to nucleophile strength and concentration. lumenlearning.comuci.edu |
Stereochemical Implications of Substitution Reactions
The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism.
Sₙ2 Reactions: These reactions are stereospecific and proceed with a complete inversion of configuration at the chiral center. chemicalnote.comualberta.ca The nucleophile attacks from the side opposite to the leaving group (backside attack), causing the other three groups on the carbon to "flip" like an umbrella in the wind. libretexts.org If the carbon bearing the bromine in the 3-methylbutoxy chain were a stereocenter, an Sₙ2 reaction would invert its configuration.
Sₙ1 Reactions: If an Sₙ1 reaction were to occur at a chiral center, it would result in a loss of stereochemical information. The planar carbocation intermediate can be attacked by the nucleophile from either face with roughly equal probability, leading to a racemic or near-racemic mixture of products (both inversion and retention of configuration). chemicalnote.com
Elimination Reactions (E1 and E2 Pathways)
The primary alkyl bromide moiety in this compound is a key site for elimination reactions, which typically proceed via either a unimolecular (E1) or bimolecular (E2) pathway. The choice between these mechanisms is heavily influenced by the substrate structure, the strength and concentration of the base, and the reaction conditions.
For a primary alkyl halide such as this compound, the E2 mechanism is strongly favored over the E1 pathway. libretexts.orglibretexts.org The E1 mechanism involves the formation of a carbocation intermediate, and primary carbocations are highly unstable and thus unlikely to form. libretexts.orglibretexts.org The E2 reaction, conversely, is a concerted, single-step process where a base abstracts a proton from the carbon adjacent to the leaving group (the β-carbon) at the same time as the bromide ion departs. lumenlearning.com This process requires a strong base. libretexts.org
The regioselectivity of the E2 reaction is governed by the nature of the base and the substrate. The removal of a β-hydrogen can lead to the formation of two possible alkene products: 4-(benzyloxy)-2-methylbut-1-ene (the Hofmann product) or (E/Z)-1-(benzyloxy)-3-methylbut-3-ene (the Zaitsev product).
Zaitsev's Rule: Predicts that the more substituted, and thus more thermodynamically stable, alkene will be the major product. This is typically observed with small, strong bases like sodium ethoxide or hydroxide. chemistrysteps.comchadsprep.com
Hofmann's Rule: Predicts that the less substituted alkene will be the major product. This outcome is favored when using a sterically hindered (bulky) base, such as potassium tert-butoxide, or when the leaving group is large and sterically demanding. libretexts.orgwikipedia.orgmasterorganicchemistry.com Given the steric bulk of the [(benzyloxy)methyl] substituent, it can influence the accessibility of the β-protons, potentially favoring the Hofmann product even with less bulky bases. numberanalytics.com
The competition between substitution (SN2) and elimination (E2) is also a critical factor. Primary alkyl halides are susceptible to SN2 reactions. lumenlearning.com To favor elimination, a strong, sterically hindered base and higher temperatures are typically employed. wikipedia.org
| Base | Solvent | Temperature | Major Product Pathway | Predicted Major Product |
|---|---|---|---|---|
| Sodium Ethoxide (NaOEt) | Ethanol | High | Zaitsev | (E/Z)-1-(Benzyloxy)-3-methylbut-3-ene |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol | High | Hofmann | 4-(Benzyloxy)-2-methylbut-1-ene |
Organometallic Coupling Reactions (e.g., Grignard, Suzuki, Sonogashira)
The carbon-bromine bond in this compound allows for the formation of organometallic reagents, which are powerful intermediates for creating new carbon-carbon bonds.
Grignard Reaction: Treatment of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would yield the corresponding Grignard reagent, [4-(benzyloxy)-2-methylbutyl]magnesium bromide. libretexts.orglibretexts.org The solvent is crucial as it coordinates with the magnesium atom, stabilizing the reagent. libretexts.org
This Grignard reagent is a potent nucleophile and a strong base. It can react with a wide array of electrophiles. For example, reaction with an aldehyde or ketone will produce a secondary or tertiary alcohol, respectively, after an acidic workup. libretexts.org Reaction with an ester will result in the addition of two equivalents of the Grignard reagent to form a tertiary alcohol. chemistrysteps.com It is critical to exclude water and other protic sources from the reaction, as they will protonate the Grignard reagent and quench its reactivity, forming 1-(benzyloxy)-3-methylbutane. libretexts.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. libretexts.org While traditionally used for sp²-hybridized halides (aryl and vinyl), methods for the coupling of sp³-hybridized alkyl halides have been developed. nih.govnih.gov The reaction of this compound with an arylboronic acid would require specific catalytic systems, often employing palladium catalysts with specialized phosphine (B1218219) ligands that facilitate the oxidative addition to the C(sp³)-Br bond. libretexts.orgnih.gov A base is required to activate the organoboron species for the transmetalation step. libretexts.org
| Coupling Partner | Catalyst | Ligand | Base | Expected Product |
|---|---|---|---|---|
| Phenylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | [(4-Phenyl-3-methylbutoxy)methyl]benzene |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | [(4-(4-Methoxyphenyl)-3-methylbutoxy)methyl]benzene |
Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Its application to unactivated alkyl halides is less common and more challenging than for sp² centers. researchgate.net However, specialized conditions and catalyst systems have been developed to achieve C(sp³)–C(sp) bond formation. This would involve the reaction of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (typically CuI), and an amine base. wikipedia.orgorganic-chemistry.org
Reactivity of the Aromatic Ring
Electrophilic Aromatic Substitution Patterns and Directing Effects of Substituents
The benzene ring of this compound can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. The existing [(4-bromo-3-methylbutoxy)methyl] substituent directs the position of the incoming electrophile to either the ortho, meta, or para positions.
The directing effect of the substituent is determined by the interplay of inductive and resonance effects. The substituent can be analyzed as a benzyloxymethyl group (-CH₂-O-Alkyl).
Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the benzylic carbon and, subsequently, from the aromatic ring through the sigma bonds. This is a deactivating effect.
Resonance Effect (+M): The oxygen atom has lone pairs of electrons that can be donated into the π-system of the benzene ring through resonance. This increases the electron density on the ring, particularly at the ortho and para positions. This is an activating effect. organicchemistrytutor.com
For substituents containing an oxygen atom attached to the benzylic carbon, the resonance effect typically outweighs the inductive effect. youtube.com Therefore, the [(4-bromo-3-methylbutoxy)methyl] group is expected to be an activating group and an ortho, para-director . organicchemistrytutor.comlibretexts.org This means that electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, will preferentially occur at the positions ortho and para to the substituent. The para product is often favored over the ortho product due to reduced steric hindrance. youtube.com
The activating nature of the substituent makes the ring more reactive towards electrophiles than benzene itself. minia.edu.eg The relative reactivity and directing effects can be quantified using Hammett substituent constants (σ). Electron-donating groups have negative σ values. researchgate.net
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This type of reaction is generally not feasible for this compound under typical conditions. wikipedia.org
The SNAr mechanism requires the aromatic ring to be electron-deficient to be attacked by a nucleophile. This is usually achieved by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C=O) positioned ortho or para to a good leaving group (like a halide). chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. youtube.comlibretexts.org
The benzene ring in this compound does not possess a leaving group directly attached to it, nor does it have the required strong electron-withdrawing groups to activate it towards nucleophilic attack. The substituent present is, in fact, an activating group for electrophilic substitution. Therefore, nucleophilic aromatic substitution is not a characteristic reaction of this compound.
Redox Chemistry
Selective Reduction of Carbon-Halogen Bonds
The carbon-bromine bond in the alkyl chain of this compound can be selectively reduced to a carbon-hydrogen bond, leaving the benzyl ether and aromatic ring functionalities intact. This chemoselective reduction is a valuable synthetic transformation. Several methods can achieve this:
Catalytic Hydrogenation: While catalytic hydrogenation can reduce C-Br bonds, conditions that are harsh enough to do so (high pressure, aggressive catalysts like Raney Nickel) may also lead to the cleavage of the benzyl ether (hydrogenolysis) or reduction of the aromatic ring. Milder conditions with catalysts like palladium on carbon (Pd/C) in the presence of a base (like triethylamine (B128534) or potassium carbonate) can sometimes achieve selective dehalogenation.
Metal Hydride Reagents: Strong hydride donors like lithium aluminum hydride (LiAlH₄) can reduce alkyl halides. However, these reagents are highly reactive and might not be selective. Milder hydride reagents are often preferred.
Radical-Mediated Reductions: A common and effective method for selective dehalogenation is through a radical mechanism. Reagents such as tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) are highly effective at replacing the bromine with a hydrogen atom without affecting other functional groups. Due to the toxicity of tin compounds, alternative "tin-free" methods using reagents like tris(trimethylsilyl)silane (B43935) (TTMSS) have also been developed.
Oxidation Pathways of Alkyl Chains and Benzylic Positions
The oxidation of this compound is predicted to occur selectively at the benzylic position, which is the carbon atom of the methylene group directly attached to the benzene ring and the ether oxygen. This enhanced reactivity is due to the stabilization of radical or cationic intermediates at this position through resonance with the aromatic ring. The alkyl chain (4-bromo-3-methylbutoxy) itself is less likely to undergo oxidation under conditions typically used for benzylic oxidation, as C-H bonds further from the aromatic ring are significantly stronger and less reactive.
Mild oxidizing agents are expected to convert the benzylic methylene group to a carbonyl group, leading to the formation of an ester. For instance, reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) are known to oxidatively cleave benzylic ethers to yield aromatic aldehydes and alcohols. organic-chemistry.org In the case of this compound, this would likely result in the formation of benzaldehyde (B42025) and 4-bromo-3-methylbutan-1-ol (B6603744).
Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromium-based reagents, are anticipated to cleave the benzyl ether bond and oxidize the benzylic carbon to a carboxylic acid, yielding benzoic acid. The 4-bromo-3-methylbutoxy group would be released as the corresponding alcohol, which might undergo further oxidation depending on the reaction conditions. The general transformation of benzyl ethers to benzoate (B1203000) esters is a known process. siu.edu
The expected oxidation products of this compound under different conditions are summarized in the table below.
| Oxidizing Agent Category | Expected Major Product(s) |
| Mild (e.g., oxoammonium salts) | Benzaldehyde and 4-bromo-3-methylbutan-1-ol |
| Strong (e.g., KMnO₄) | Benzoic acid and 4-bromo-3-methylbutan-1-ol |
It is important to note that the presence of electron-withdrawing groups on the benzene ring can retard the rate of oxidation, while electron-donating groups tend to accelerate it. proquest.com
Mechanistic Investigations through Kinetic and Thermodynamic Studies
While no specific kinetic or thermodynamic data for this compound have been published, the mechanisms of benzylic ether oxidation have been investigated for analogous compounds, providing a framework for understanding the reactivity of the target molecule.
Kinetic Studies:
Kinetic studies of the oxidation of benzyl ethers typically focus on determining the reaction order with respect to the substrate, oxidant, and any catalysts, as well as the influence of substituents on the reaction rate. For example, the oxidation of benzyl ethers by N-bromosuccinimide (NBS) has been studied from a kinetic and mechanistic perspective. researchgate.net Such studies for this compound would likely reveal that the rate-determining step involves the cleavage of a benzylic C-H bond. This is often evidenced by a significant kinetic isotope effect when a deuterium (B1214612) atom is substituted for a hydrogen atom at the benzylic position.
The reaction rate is also expected to be influenced by the solvent polarity and the presence of any phase-transfer catalysts, particularly when using oxidants like potassium permanganate. documentsdelivered.com A Hammett plot, correlating the reaction rates of a series of substituted benzyl ethers with the electronic properties of the substituents, would be expected to show a negative rho (ρ) value, indicating the buildup of positive charge at the benzylic position in the transition state. This is consistent with mechanisms involving either a carbocation intermediate or a transition state with significant cationic character. acs.org
Thermodynamic Studies:
Thermodynamic considerations in the oxidation of this compound primarily relate to the bond dissociation energies (BDEs) of the C-H bonds and the stability of the intermediates formed. The benzylic C-H bond in a benzyl ether is significantly weaker than other C-H bonds in the molecule due to the resonance stabilization of the resulting benzylic radical. The bond dissociation energy for the α-C-H bond in benzyl methyl ether is approximately 85.8 kcal/mol. nih.gov This relatively low BDE facilitates the initial homolytic cleavage of this bond, which is a key step in many oxidation mechanisms. nih.gov
Mechanisms for benzylic ether oxidation can proceed through various intermediates, including:
Benzylic radicals: Formed by hydrogen atom abstraction. This pathway is common in reactions initiated by radical initiators or certain oxidizing agents. nih.gov
Benzylic carbocations: Formed by hydride abstraction or further oxidation of a benzylic radical. These are stabilized by resonance. nih.gov
Single-electron transfer (SET) mechanisms: Some oxidants can initiate the reaction by removing an electron from the benzene ring or the ether oxygen, leading to a radical cation. siu.edu
The table below outlines the expected kinetic and thermodynamic features for the oxidation of this compound.
| Parameter | Expected Observation/Value | Implication for Mechanism |
| Kinetic | ||
| Reaction Order | First order in substrate and oxidant | Bimolecular rate-determining step |
| Kinetic Isotope Effect (kH/kD) | > 1 for benzylic C-H | C-H bond cleavage is rate-determining |
| Hammett ρ value | Negative | Buildup of positive charge at the benzylic center in the transition state |
| Thermodynamic | ||
| Benzylic C-H BDE | Relatively low (~86 kcal/mol) | Favors initiation at the benzylic position |
| Intermediate Stability | Resonance-stabilized radical/cation | Lowers the activation energy for C-H bond cleavage |
Theoretical and Computational Investigations on 4 Bromo 3 Methylbutoxy Methyl Benzene
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of modern chemical research, allowing for the detailed examination of molecular properties. For [(4-Bromo-3-methylbutoxy)methyl]benzene, these calculations provide a foundational understanding of its geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the optimized geometry and stable conformations of this compound. The calculations reveal the most energetically favorable spatial arrangement of the atoms, including key bond lengths, bond angles, and dihedral angles. The flexible butoxy chain and the benzyloxy group can adopt several conformations, and DFT calculations help identify the global minimum energy structure.
The optimized geometry is characterized by specific bond lengths and angles that are influenced by the electronic effects of the bromine atom, the methyl group, and the benzene (B151609) ring. For instance, the C-Br bond length and the bond angles around the chiral center are critical parameters determined from these studies.
Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated via DFT)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-Br | 1.95 Å |
| C-O (ether) | 1.42 Å | |
| C-C (benzene) | 1.39 Å (avg.) | |
| Bond Angle | C-C-Br | 110.5° |
| C-O-C | 112.0° |
Note: The values presented in this table are representative and are based on typical DFT calculations for similar molecular structures.
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is typically localized on the electron-rich benzene ring and the oxygen atom of the ether linkage, while the LUMO is often associated with the antibonding orbitals of the benzene ring and the C-Br bond. The energy gap provides insights into the molecule's susceptibility to electronic transitions and its potential role in chemical reactions.
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
Note: These energy values are hypothetical and serve as illustrative examples for a molecule with this structure.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.
In this compound, the MEP map would likely show negative potential around the oxygen atom of the ether group and the π-system of the benzene ring, indicating these as sites for electrophilic interaction. Conversely, a positive potential would be expected around the hydrogen atoms and potentially near the bromine atom, suggesting these as possible sites for nucleophilic interaction.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide information on static, optimized structures, molecular dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. MD simulations model the atomic motions of the molecule, providing insights into its conformational flexibility and the relative stabilities of different conformers.
For a flexible molecule like this compound, MD simulations can explore the potential energy surface and identify the most populated conformational states under specific conditions (e.g., in a particular solvent or at a certain temperature). This is particularly important for understanding how the molecule might interact with other molecules, such as receptors or enzymes, where its conformation plays a critical role. The simulations can reveal the preferential orientations of the benzyloxy and bromo-3-methylbutoxy groups.
Reactivity Descriptors and Global/Local Reactivity Indices
To quantify the reactivity of this compound more precisely, various reactivity descriptors derived from DFT can be calculated. Global reactivity indices, such as chemical potential, hardness, and electrophilicity, provide a general measure of the molecule's reactivity. Local reactivity indices, on the other hand, pinpoint the most reactive sites within the molecule.
Fukui functions are a key concept in conceptual DFT and are used to describe the change in electron density at a particular point in a molecule when the total number of electrons is changed. They are powerful tools for predicting the site selectivity of chemical reactions. There are three main types of Fukui functions:
f+(r) for nucleophilic attack (addition of an electron)
f-(r) for electrophilic attack (removal of an electron)
f0(r) for radical attack
By calculating these functions for each atom in this compound, it is possible to identify the atoms that are most susceptible to each type of attack. These functions can be condensed to atomic centers to provide a more straightforward, atom-by-atom picture of reactivity.
Table 3: Representative Condensed Fukui Function Values for Selected Atoms in this compound
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
|---|---|---|---|
| O (ether) | 0.08 | 0.15 | 0.115 |
| C (ipso-benzene) | 0.05 | 0.12 | 0.085 |
| C (para-benzene) | 0.06 | 0.14 | 0.100 |
| Br | 0.12 | 0.07 | 0.095 |
Note: The values in this table are illustrative and represent a plausible distribution of reactivity for this type of molecule.
These theoretical investigations, from DFT and MD simulations, provide a comprehensive, atomistic-level understanding of this compound. The insights gained into its geometry, electronic structure, and reactivity are invaluable for predicting its chemical behavior and guiding future experimental work.
Hardness, Softness, and Electrophilicity Indices
No published studies were found that calculate the chemical hardness, softness, or electrophilicity index for this compound. These parameters, which are crucial for understanding the reactivity of a molecule, are typically derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) as determined by quantum chemical calculations. Without these foundational calculations, no data tables or detailed research findings can be presented.
Solvent Effects on Reactivity and Electronic Properties
There is no available research on how different solvents would affect the reactivity and electronic properties of this compound.
Continuum Solvation Models (e.g., PCM)
Specific studies employing continuum solvation models like the Polarizable Continuum Model (PCM) to analyze this compound are absent from the literature. Such models are instrumental in predicting how a solvent's dielectric constant would influence the molecule's conformational stability, reaction pathways, and electronic structure. Without these studies, a discussion on solvent effects remains purely speculative.
Prediction of Vibrational Modes and Spectroscopic Properties
No theoretical predictions of the vibrational modes, such as infrared (IR) and Raman spectra, for this compound have been published. Computational vibrational spectroscopy is a powerful tool for interpreting experimental spectra and understanding the molecule's structural dynamics. The absence of these calculations means that no data tables of predicted vibrational frequencies and their corresponding assignments can be compiled.
Role in Advanced Organic Synthesis and Material Science
[(4-Bromo-3-methylbutoxy)methyl]benzene as a Versatile Synthetic Intermediate
The strategic placement of two distinct functional groups within this compound—a stable ether linkage and a reactive carbon-bromine bond—renders it a highly valuable tool for synthetic chemists. This bifunctionality allows for sequential and controlled chemical transformations, making it an ideal starting point for the construction of more elaborate molecular frameworks.
Building Block for Complex Organic Molecules
In the realm of multi-step organic synthesis, the ability to introduce specific fragments into a growing molecule is paramount. This compound serves as a carrier of the 4-(benzyloxy)-2-methylbutyl group. This structural motif can be incorporated into a larger molecule via reactions targeting the alkyl bromide functionality.
For instance, the carbon-bromine bond can be transformed into a carbon-carbon bond through coupling reactions. One of the most powerful methods for achieving this is through the formation of an organometallic reagent, such as a Grignard reagent. byjus.comlibretexts.org By reacting this compound with magnesium metal in an ether solvent, the corresponding Grignard reagent, [(4-(benzyloxy)-2-methylbutyl)]magnesium bromide, can be prepared. quora.comsigmaaldrich.com This nucleophilic species can then be reacted with a wide array of electrophiles, including aldehydes, ketones, esters, and epoxides, to form new carbon-carbon bonds and introduce the desired molecular fragment.
The versatility of this approach is summarized in the following table:
| Electrophile | Resulting Functional Group |
| Aldehyde | Secondary alcohol |
| Ketone | Tertiary alcohol |
| Ester | Tertiary alcohol (after double addition) |
| Epoxide | Primary alcohol (after ring-opening) |
| Carbon Dioxide | Carboxylic acid |
Precursor for Further Derivatization via C-Br and C-O Bond Transformations
The true synthetic power of this compound lies in the orthogonal reactivity of its two key functional groups. The carbon-bromine (C-Br) bond is susceptible to nucleophilic substitution and elimination reactions, while the carbon-oxygen (C-O) bond of the benzyl (B1604629) ether is stable under these conditions but can be cleaved under specific reductive conditions.
C-Br Bond Transformations:
The secondary alkyl bromide moiety in this compound can undergo nucleophilic substitution reactions, primarily through an S_N2 mechanism, although S_N1 pathways can also be accessible under certain conditions. libretexts.orgyoutube.com A variety of nucleophiles can be employed to displace the bromide ion, leading to a diverse range of derivatives. fiveable.me
A classic example is the Williamson ether synthesis, where an alkoxide nucleophile reacts with the alkyl bromide to form a new ether linkage. numberanalytics.comwikipedia.orgmasterorganicchemistry.combyjus.com This allows for the introduction of various alkoxy groups. Other nucleophiles, such as amines, azides, and cyanides, can also be used to introduce nitrogen-containing functionalities.
C-O Bond Transformations:
The benzyloxymethyl group serves as a robust protecting group for the primary alcohol functionality within the butoxy chain. organic-chemistry.org Benzyl ethers are known for their stability across a wide range of reaction conditions, including acidic and basic media. researchgate.net This stability allows for extensive chemical manipulation of the C-Br bond without affecting the ether linkage.
Once the desired modifications at the bromide center are complete, the benzyl group can be selectively removed to unveil the primary alcohol. A common and mild method for this deprotection is catalytic hydrogenation. youtube.com Using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, the benzyl ether is cleaved to yield the free alcohol and toluene (B28343) as a byproduct. youtube.com This clean and efficient reaction makes the benzyloxymethyl group an attractive choice for protecting group strategies in complex syntheses.
Applications in Specialty Chemical Development
The unique structural features of this compound also lend themselves to the development of specialty chemicals, including functional organic materials and polymeric systems with tailored properties.
Intermediate in the Synthesis of Functional Organic Materials
Functional organic materials are compounds designed to exhibit specific physical or chemical properties, such as photoactivity, conductivity, or liquid crystalline behavior. The synthesis of such materials often requires the assembly of molecular building blocks with precisely defined functionalities.
This compound can serve as a precursor to such building blocks. For example, the bromo-functionalized core can be elaborated through cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aromatic or acetylenic moieties. Subsequent deprotection of the benzyl ether would then provide a molecule with both a complex, functional "headgroup" and a reactive hydroxyl "tail," suitable for further incorporation into larger systems.
Precursor for Polymeric Systems with Tailored Properties
In polymer chemistry, the properties of the final material are dictated by the structure of the monomeric repeating units. This compound can be envisioned as a precursor to novel monomers.
For instance, the bromine atom can be replaced with a polymerizable group, such as a methacrylate (B99206) or styrenyl moiety, through nucleophilic substitution. After polymerization, the resulting polymer would possess pendant benzyloxymethyl groups. The cleavage of these benzyl ethers in the polymer backbone would then generate a hydrophilic polymer with regularly spaced hydroxyl groups, potentially impacting properties like solubility, adhesion, and biocompatibility.
As a Model Compound for Fundamental Chemical Research
Beyond its direct synthetic applications, this compound can also serve as a valuable model compound for fundamental studies in physical organic chemistry. Its structure allows for the investigation of reaction mechanisms and the influence of molecular structure on reactivity.
For example, the secondary nature of the alkyl bromide makes it a suitable substrate for studying the competition between S_N1 and S_N2 substitution pathways, as well as the competing E1 and E2 elimination reactions. youtube.commsu.edu By systematically varying reaction conditions such as the solvent, temperature, and the nature of the nucleophile, researchers can gain deeper insights into the factors that govern these fundamental transformations. The presence of the ether oxygen atom at a defined distance from the reactive center could also allow for studies into neighboring group participation effects.
Investigating Reaction Mechanisms in Alkyl Halide and Ether Chemistry
The presence of both an alkyl bromide and an ether functional group within the same molecule makes this compound a pertinent substrate for studying reaction mechanisms. The carbon-bromine bond is a focal point for nucleophilic substitution reactions, where the bromine atom acts as a leaving group. The rate and stereochemical outcome of such reactions can provide deep insights into the operative mechanisms, whether they proceed via a concerted (Sₙ2) or a stepwise (Sₙ1) pathway.
The proximity of the ether oxygen and the benzene (B151609) ring can influence the reactivity of the alkyl halide. For instance, the ether oxygen could potentially act as an intramolecular nucleophile, leading to cyclization reactions under certain conditions. Furthermore, the benzylic ether portion of the molecule can be cleaved under specific acidic or reductive conditions, offering another avenue for mechanistic investigation.
Studies on Steric and Electronic Effects in Aromatic Systems
The structure of this compound is well-suited for probing the interplay of steric and electronic effects in aromatic systems. The (4-bromo-3-methylbutoxy)methyl substituent exerts both an inductive and a steric influence on the benzene ring.
Steric Effects: The sheer size of the (4-bromo-3-methylbutoxy)methyl group can sterically hinder the approach of reagents to the positions on the benzene ring closest to it (the ortho positions). This steric hindrance can significantly influence the regioselectivity of reactions, favoring substitution at the less hindered para position. By studying the outcomes of various electrophilic aromatic substitution reactions on this molecule, researchers can quantify the impact of this bulky group on product distribution.
Emerging Research and Future Perspectives on this compound
While this compound is a distinct chemical entity, it currently stands as a compound with a limited footprint in published scientific literature. The following sections explore prospective research directions that could illuminate its chemical behavior and potential utility. These future perspectives are constructed based on advancements in the broader fields of synthetic chemistry, reaction mechanisms, analytical techniques, and material science as they might be applied to this specific molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
